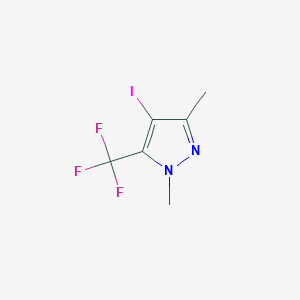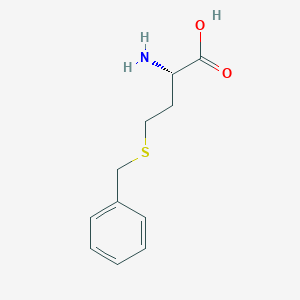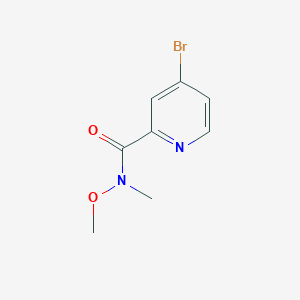
n-Benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide is a chemical compound with the empirical formula C17H15NO5 and a molecular weight of 313.30 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and materials science.
Métodos De Preparación
The synthesis of n-Benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide typically involves the reaction of 5-norbornene-2,3-dicarboxylic anhydride with benzyl chloroformate in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane and temperatures around room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
n-Benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
n-Benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a protective group in peptide synthesis.
Industry: The compound is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of n-Benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites. The pathways involved can vary depending on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
n-Benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide can be compared with other similar compounds such as:
n-Benzyloxycarbonyloxy-succinimide: Similar in structure but with different reactivity and applications.
n-Hydroxy-5-norbornene-2,3-dicarboxylic acid imide: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structural features and the versatility of its applications in various fields of research.
Propiedades
Número CAS |
57998-25-1 |
|---|---|
Fórmula molecular |
C17H15NO5 |
Peso molecular |
313.30 g/mol |
Nombre IUPAC |
benzyl [(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] carbonate |
InChI |
InChI=1S/C17H15NO5/c19-15-13-11-6-7-12(8-11)14(13)16(20)18(15)23-17(21)22-9-10-4-2-1-3-5-10/h1-7,11-14H,8-9H2/t11-,12+,13+,14- |
Clave InChI |
SSVLHTOYYHGIND-LVEBTZEWSA-N |
SMILES isomérico |
C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)N(C3=O)OC(=O)OCC4=CC=CC=C4 |
SMILES canónico |
C1C2C=CC1C3C2C(=O)N(C3=O)OC(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B8808748.png)








